2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4OS/c13-7-2-3-8(9(14)6-7)10(19)15-11-16-17-12-18(11)4-1-5-20-12/h2-3,6H,1,4-5H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAGOXODWHDWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiadiazines.
Scientific Research Applications
2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide involves its interaction with various molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to inhibit enzyme activity, modulate signaling pathways, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Core Modifications
The compound’s structure can be compared to analogs with:
- Substituent variations on the benzamide ring (e.g., chloro, methoxy, nitro).
- Modifications to the fused heterocyclic core (e.g., thiazine vs. thiadiazole).
Table 1: Key Structural Analogs and Their Features
*Biological activity inferred from structurally related compounds (see Section 2.2).
Key Observations :
- Chlorine Substitution: Dichloro derivatives (e.g., 2,4-Cl or 2,6-Cl) consistently demonstrate enhanced bioactivity compared to mono-chloro analogs. For example, 3-(2,4-dichlorophenyl)-triazolo-thiadiazole (5F) exhibited superior antitubercular activity (MIC = 3.12 µg/mL) compared to mono-substituted derivatives .
- Core Heterocycle : Triazolo-thiazines (e.g., target compound) are less studied than triazolo-thiadiazoles but may offer improved metabolic stability due to the saturated thiazine ring .
Pharmacological Activity
Antimicrobial Activity:
- 3-Chloro-N-{...}benzamide analogs : Showed moderate inhibition against Staphylococcus aureus (MIC = 25 µg/mL) and Candida albicans (MIC = 50 µg/mL) .
- Triazolo-thiadiazoles with 3-nitrophenyl groups : Demonstrated broad-spectrum antibacterial activity, with MIC values as low as 12.5 µg/mL .
Antitubercular Activity:
- 2,4-Dichlorophenyl-substituted triazolo-thiadiazoles : Achieved MIC = 3.12 µg/mL against Mycobacterium tuberculosis, attributed to enhanced lipophilicity and target binding (DNA gyrase inhibition) .
Antiviral and Anti-inflammatory Potential:
- Triazolo-thiazines with α-naphthyl groups : Showed herbicidal and plant growth-regulating properties in preliminary studies .
Inference for Target Compound : The 2,4-dichloro substitution on the benzamide ring likely enhances antimicrobial and antitubercular potency, while the triazolo-thiazine core may improve pharmacokinetic properties (e.g., solubility, half-life) compared to thiadiazole analogs.
Biological Activity
2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a compound of significant interest due to its potential biological activities. The structure of this compound incorporates a triazolo-thiadiazine framework that has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C11H8Cl2N4S. The compound features two chlorine atoms and a benzamide moiety linked to a triazolo-thiadiazine ring system. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of triazolo-thiadiazine exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted the efficacy of triazolo-thiadiazines in inducing apoptosis in HeLa and A549 cells through the activation of caspase pathways . The mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis.
Antimicrobial Properties
The antimicrobial activity of this compound has also been evaluated. It has shown effectiveness against a range of bacterial strains. A study reported that certain derivatives exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes. Notably, it has shown activity against α-glucosidase enzymes, which are critical in carbohydrate metabolism. Inhibition studies revealed that it could effectively lower blood glucose levels by delaying carbohydrate absorption in the intestines . This property suggests its potential application in managing diabetes.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Marathe et al. (2022) | Investigated the synthesis and biological evaluation of triazolo-thiadiazine derivatives | Found significant anticancer activity against HeLa cells |
| Research on Antimicrobial Activity (2023) | Evaluated the antimicrobial properties against various bacterial strains | Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition Study (2023) | Assessed α-glucosidase inhibition | Suggested potential use in diabetes management |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have indicated that modifications on the triazolo-thiadiazine core can enhance biological activity. Substituents at specific positions on the benzamide moiety have been linked to improved potency against cancer cells and enhanced enzyme inhibition . This insight is crucial for the rational design of new derivatives with optimized therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
